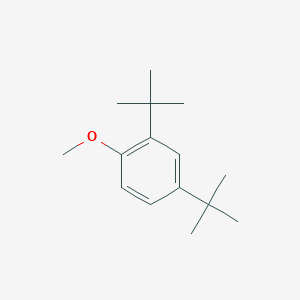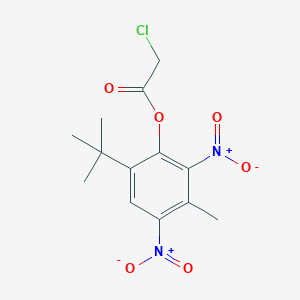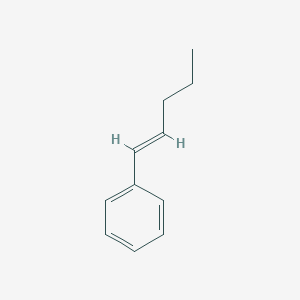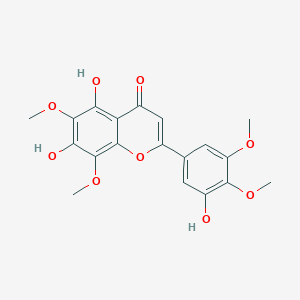
Scaposin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scaposin is a peptide that has been recently discovered and has shown potential in various scientific research applications. The peptide is synthesized using a unique method and has a distinct mechanism of action that makes it a promising candidate for future research.
Wirkmechanismus
Scaposin exerts its effects through a unique mechanism of action. It binds to the bacterial cell membrane and disrupts its integrity, leading to bacterial cell death. Scaposin also interacts with various immune cells, modulating their function and leading to an anti-inflammatory response. In cancer cells, scaposin induces apoptosis by activating the caspase pathway.
Biochemical and physiological effects
Scaposin has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. Scaposin has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In cancer cells, scaposin induces apoptosis, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Scaposin has several advantages for lab experiments. It is easily synthesized using the SPPS method, and its mechanism of action is well-understood. Scaposin is also stable and can be stored for extended periods without losing its activity. However, scaposin has some limitations for lab experiments. Its activity is limited to Gram-positive bacteria, and it may not be effective against Gram-negative bacteria. Scaposin may also have limited efficacy in vivo, as it may be degraded by proteases in the body.
Zukünftige Richtungen
There are several future directions for scaposin research. One area of research is the development of scaposin analogs with improved activity against Gram-negative bacteria. Another area of research is the development of scaposin-based therapies for inflammatory diseases and cancer. Scaposin may also be studied for its potential use as a topical antimicrobial agent. Further research is needed to fully understand the potential of scaposin in various scientific research applications.
Conclusion
In conclusion, scaposin is a promising peptide that has shown potential in various scientific research applications. Its unique mechanism of action and stable nature make it an attractive candidate for future research. Further research is needed to fully understand the potential of scaposin in various scientific research applications.
Synthesemethoden
Scaposin is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are added in a specific sequence to form the desired peptide. The peptide is then cleaved from the resin and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Scaposin has shown potential in various scientific research applications. It has been studied for its antimicrobial properties, specifically against Gram-positive bacteria. It has also been studied for its anti-inflammatory properties and its ability to modulate the immune system. Scaposin has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
18398-74-8 |
|---|---|
Produktname |
Scaposin |
Molekularformel |
C19H18O9 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O9/c1-24-12-6-8(5-10(21)16(12)25-2)11-7-9(20)13-14(22)18(26-3)15(23)19(27-4)17(13)28-11/h5-7,21-23H,1-4H3 |
InChI-Schlüssel |
NYKXAPFHNLNAIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)

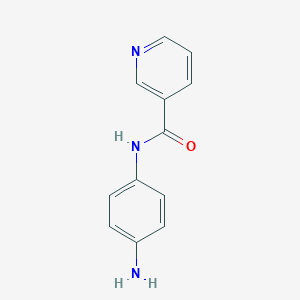

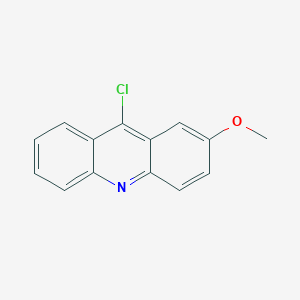
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)


